molecular formula C13H15IO2 B14232246 Butyl 3-(4-iodophenyl)prop-2-enoate CAS No. 423775-10-4

Butyl 3-(4-iodophenyl)prop-2-enoate

Cat. No.: B14232246
CAS No.: 423775-10-4
M. Wt: 330.16 g/mol
InChI Key: NQRWOVVKSTZSSU-UHFFFAOYSA-N
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Description

Butyl 3-(4-iodophenyl)prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a butyl ester group attached to a 3-(4-iodophenyl)prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(4-iodophenyl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(4-iodophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Butyl 3-(4-iodophenyl)prop-2-enoate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 3-(4-iodophenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization, forming long chains that can interact with biological molecules. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(4-iodophenyl)prop-2-enoate is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

423775-10-4

Molecular Formula

C13H15IO2

Molecular Weight

330.16 g/mol

IUPAC Name

butyl 3-(4-iodophenyl)prop-2-enoate

InChI

InChI=1S/C13H15IO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3

InChI Key

NQRWOVVKSTZSSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)I

Origin of Product

United States

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